molecular formula C9H9N3O2 B13178664 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B13178664
M. Wt: 191.19 g/mol
InChI Key: XOKCNQPFTUEYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating. This method is efficient and yields the desired product in moderate to good quantities . Another common approach involves the use of 2,3-diaminopyridine derivatives, which are synthesized from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that use readily available starting materials. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a GABA A receptor agonist and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-ethyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-2-6-11-7-5(9(13)14)3-4-10-8(7)12-6/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

XOKCNQPFTUEYPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC=CC(=C2N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.